Lebocin-4 precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DLRFWNPREKLPLPTLPPFNPKPIYIDMGNRY |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Lebocin 4 Precursor
Gene Identification and Characterization of Lebocin-4 Precursor Encoding Sequences
The gene encoding the this compound has been the subject of detailed molecular analysis, uncovering its unique genomic features and regulatory landscapes.
Genomic Organization and Intron-Exon Architecture
Research on the Manduca sexta lebocin-related gene has shown that it is characterized by a lack of introns, meaning the entire coding sequence is contained within a single exon. nih.gov This is a notable feature, as many eukaryotic genes are interrupted by non-coding intron sequences. nih.govfrontiersin.org The genomic sequence of this lebocin (B1576198) gene includes a constant 5' end followed by a variable region containing multiple copies of an 81-nucleotide repeat. nih.gov Specifically, one analysis identified 13 complete and one partial copy of this repeat within the gene. nih.gov This repetitive nature within a single exon contributes to the generation of multiple functional peptides from a single precursor protein. nih.gov
Transcriptional Units and Gene Copy Number Variation
The lebocin gene in Manduca sexta exists as a single copy within the genome. nih.gov Despite being a single-copy gene, it gives rise to multiple transcripts of varying sizes, as revealed by Northern blot analysis. nih.gov This variation in transcript size is attributed to the differing number of 81-nucleotide repeats contained within the messenger RNA (mRNA) molecules. nih.gov While the gene itself is single-copy, the number of these internal repeats can vary, leading to a diversity of precursor proteins. nih.gov For instance, different cDNA clones have been isolated containing between 3 and 16 copies of the repeat. nih.gov This mechanism allows for the generation of multiple bioactive peptides from a single gene, effectively amplifying the functional output of one genetic locus. nih.gov
Identification of Regulatory Elements within the Promoter Region
The regulation of lebocin gene expression is controlled by specific DNA sequences located in the promoter region, upstream of the coding sequence. In Bombyx mori, the promoter of the lebocin gene contains critical regulatory elements known as κB sites. researchgate.net These sites are essential for the full activation of the gene in response to immune challenges. researchgate.net
Furthermore, another regulatory element, a GGAA/T motif, has been identified in the 5'-upstream region of the lebocin promoter. researchgate.net The transcription factor BmEts binds to this motif and at least two κB elements to activate the lebocin promoter. researchgate.netresearchgate.net This binding is crucial for the synergistic enhancement of lebocin gene expression when stimulated by E. coli or an active form of the BmRelish1-d2 protein. researchgate.netresearchgate.net The differential requirement of κB sites for activation by different transcription factors, such as the BmRelish1 active form and BmRelA, suggests a complex and finely tuned regulatory mechanism. researchgate.nettandfonline.com
Transcriptional Regulation of this compound Expression
The expression of the this compound gene is tightly controlled, with its transcription being induced by specific triggers and confined to particular tissues.
Inducible Expression in Response to Microbial Challenge
A hallmark of the lebocin gene is its inducible expression upon microbial infection. researchgate.nettandfonline.comnih.govnih.gov In Manduca sexta, the mRNA levels of lebocin increase substantially in the fat body after injection with bacteria such as E. coli and M. luteus. nih.gov Similarly, in Bombyx mori, the expression of lebocin-4 is regulated by the Immune deficiency (IMD) pathway and is strongly activated by the BmRelish1-d2 protein, particularly after bacterial challenge. researchgate.net Knockdown of the BmRelish gene in transgenic silkworms prevents the activation of antimicrobial peptide genes, including lebocin, by Escherichia coli. researchgate.net This demonstrates the critical role of the IMD pathway and its downstream transcription factors in mediating the immune response. researchgate.netmdpi.com The expression of the lebocin gene is also induced by the fungus Beauveria bassiana. tandfonline.comresearchgate.net
Tissue-Specific Expression Patterns (e.g., Fat Body, Hemocytes)
The expression of the lebocin gene is predominantly localized to specific tissues involved in the insect immune response, namely the fat body and hemocytes. researchgate.nettandfonline.comnih.govjst.go.jp The fat body, which is analogous to the vertebrate liver, is a primary site of antimicrobial peptide synthesis. nih.govnih.gov In Manduca sexta, lebocin mRNA is readily detected in the fat body following an immune challenge, but is below the detection limit in hemocytes under the same conditions. nih.gov However, other studies in M. sexta have shown that the mRNA levels for other lebocin-related proteins (Leb-B and Leb-C) increase significantly in both the fat body and hemocytes after injection with E. coli, Micrococcus luteus, and Saccharomyces cerevisiae. nih.gov
In Bombyx mori, lebocin gene expression is also observed in the fat body and hemocytes. tandfonline.comentomoljournal.com Additionally, studies in Antheraea pernyi have detected lebocin-like gene expression in various tissues, with particularly high levels in the epidermis and midgut. researchgate.net This tissue-specific expression ensures that the antimicrobial peptides are produced and secreted into the hemolymph where they can combat invading pathogens. nih.goventomoljournal.com
Biosynthesis and Post Translational Processing of Lebocin 4 Precursor
Overview of Pre-Propeptide Synthesis
Lebocin-4, like many other antimicrobial peptides (AMPs), is initially synthesized as a large, inactive pre-propeptide. researchgate.net This precursor protein structure is a common strategy in organisms to safely produce and store potent molecules, activating them only when and where they are needed. The synthesis of these precursors is typically induced in the fat body and hemocytes, which are key immune tissues in insects, following microbial challenge. nih.govnih.gov The initial transcript contains a signal peptide at its N-terminus, which directs the nascent polypeptide into the secretory pathway. nih.govnih.govmdpi.com Following the signal peptide, the pro-protein region comprises the sequences that will eventually be processed into one or more active lebocin (B1576198) peptides. nih.govnih.gov In some lepidopteran species, such as Bombyx mori, the gene for a lebocin precursor may also contain introns. nih.gov
Proteolytic Cleavage Mechanisms and Enzymes
The activation of the lebocin-4 precursor is critically dependent on proteolytic cleavage, a process that liberates the smaller, active peptide fragments from the larger propeptide.
Identification of Conserved RXXR Motifs as Cleavage Sites
A key feature of lebocin precursors is the presence of conserved RXXR motifs, where 'R' is arginine and 'X' is any amino acid. nih.govnih.govplos.org These motifs serve as recognition and cleavage sites for specific processing enzymes. nih.govnih.gov In Manduca sexta, for example, lebocin precursors contain multiple RXXR motifs. nih.govnih.gov The arginine residues at the -4 and -1 positions of these motifs are highly conserved across different lepidopteran species, highlighting their importance in the processing of lebocin-related proteins. nih.gov The presence of these motifs strongly suggests that active lebocins are generated from their precursors through enzymatic processing. nih.gov
Role of Intracellular Convertases and Hemolymph Proteinases
The proteolytic processing of lebocin precursors is thought to be carried out by intracellular convertases, such as furin-like enzymes, which recognize the RXXR motifs. nih.govmdpi.comentomoljournal.com These enzymes are part of the secretory pathway and cleave the precursor protein at these specific sites. nih.govresearchgate.net In addition to intracellular processing, proteinases present in the hemolymph (the insect equivalent of blood) also play a significant role. nih.gov For instance, studies on M. sexta have shown that induced larval plasma can cleave recombinant lebocin precursor proteins in vitro. nih.gov Hemolymph proteinases, such as HP6 and HP8 in M. sexta, are known to be involved in innate immune pathways. mdpi.com
Experimental Methodologies for Cleavage Site Determination
Several experimental approaches have been employed to identify the precise cleavage sites within lebocin precursors. A primary method involves expressing and purifying recombinant fusion proteins of the lebocin precursor. nih.gov These fusion proteins are then incubated with induced larval plasma, which contains the relevant proteinases. nih.gov The resulting cleavage products are separated and their N-terminal sequences are determined through protein sequencing. nih.gov
Another approach involves predicting potential cleavage sites based on the presence of RXXR motifs and then chemically synthesizing the corresponding peptide fragments. nih.govnih.gov The biological activity of these synthetic peptides is then tested to confirm whether they represent the active forms of lebocin. nih.govnih.gov Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to identify the processed peptides directly from the hemolymph of immune-challenged larvae, providing in vivo validation of the cleavage events. nih.govnih.gov
Diversification of Active Peptides from a Single Precursor
A notable feature of lebocin biosynthesis is the generation of multiple, distinct active peptides from a single precursor molecule. nih.govnih.gov The strategic placement of multiple RXXR cleavage sites within the precursor allows for the release of several different peptide fragments. nih.govnih.gov For example, the processing of a single M. sexta lebocin precursor can yield multiple bioactive peptides. nih.govnih.gov This mechanism allows for a diversification of the immune response, as the different processed peptides may exhibit varying antimicrobial activities and target specificities. nih.gov For instance, in M. sexta, different processed peptides from Leb-B and Leb-C precursors showed varied activity against different bacterial and fungal strains. nih.gov This strategy of producing multiple functional products from a single gene provides an efficient way to generate a broad-spectrum defense. nih.gov
Post-Translational Modifications and their Impact on Precursor Processing
Beyond proteolytic cleavage, other post-translational modifications (PTMs) can influence the structure and function of lebocin peptides. researchgate.net A significant PTM observed in some lebocins is O-glycosylation, where a sugar moiety is attached to a threonine residue. entomoljournal.commdpi.com This glycosylation has been shown to be crucial for the antibacterial activity of B. mori lebocins. nih.gov The presence of O-glycosylation sites is a characteristic feature of lebocin proteins. semanticscholar.org While the direct impact of glycosylation on the proteolytic processing of the precursor itself is not fully elucidated, it is a critical step for the bioactivity of the final processed peptide. nih.govmdpi.com PTMs, in general, play a vital role in determining the final structure and function of antimicrobial peptides. researchgate.net
Glycosylation Patterns and their Biological Relevance to Active Peptide Generation
O-glycosylation is a crucial post-translational modification for the antibacterial activity of B. mori lebocins. entomoljournal.comrsc.org This modification involves the attachment of sugar moieties to the hydroxyl group of specific amino acid residues, typically threonine. In the case of the lebocin family, this glycosylation is essential for the full expression of their antimicrobial properties. entomoljournal.com
While direct experimental data on the specific glycosylation pattern of the this compound is not extensively detailed in available literature, significant insights can be drawn from studies on its closely related homologs, Lebocins 1, 2, and 3, and bioinformatic predictions for other B. mori lebocins like BmLeb5. semanticscholar.orgmdpi.com For B. mori lebocins, the O-glycosylation site is consistently found at the threonine-15 (Thr-15) residue of the mature 32-amino acid peptide. entomoljournal.comrsc.orgnih.gov The amino acid sequence of the mature Lebocin-4 peptide is identical to that of Lebocin 3. rsc.org This strongly suggests that the glycosylation pattern and its biological importance are conserved.
The sugar chains attached can vary between different lebocin isoforms. For instance, Lebocin 1 is glycosylated with a disaccharide (Gal-GalNAc), while Lebocin 2 has a monosaccharide (GalNAc) at the same threonine residue. mdpi.com This differential glycosylation highlights a potential mechanism for generating diversity in the antimicrobial response from a limited set of peptide sequences. The glycosylation of the threonine residue is considered a critical feature for the antibacterial activity of these peptides. rsc.org The absence of this sugar moiety, as seen in synthetically produced lebocins, can lead to a significant reduction or complete loss of activity. semanticscholar.org
The biological relevance of this glycosylation is directly linked to the generation of a functionally active peptide. The sugar moiety is thought to influence the peptide's conformation, stability, and interaction with bacterial membranes, which is a proposed target for lebocin activity. entomoljournal.com
Table 1: Predicted and Known Glycosylation Sites in Bombyx mori Lebocin Family This table is generated based on data from related Lebocin proteins to infer the likely pattern for this compound.
| Lebocin Variant | Glycosylation Site (in mature peptide) | Attached Sugar(s) | Importance for Activity | Source |
| Lebocin 1 | Thr-15 | Gal-GalNAc | Essential | mdpi.com |
| Lebocin 2 | Thr-15 | GalNAc | Essential | mdpi.com |
| Lebocin 3 | Thr-15 | GalNAc | Essential | mdpi.comuniprot.org |
| Lebocin-4 (inferred) | Thr-15 | Likely GalNAc or related sugars | Presumed Essential | entomoljournal.comrsc.org |
| BmLeb5 (predicted) | Predicted O-glycosylation site present | Not experimentally determined | Presumed Important | semanticscholar.org |
Other Potential Modifications Influencing Processing
Besides glycosylation, the primary post-translational modification influencing the generation of active Lebocin-4 is proteolytic processing. The this compound, like other insect antimicrobial peptide precursors, contains specific cleavage sites that are recognized by processing enzymes. nih.gov
The most significant of these are the RXXR motifs, which are consensus cleavage sites for proprotein convertases. nih.govsemanticscholar.org Analysis of lebocin precursor sequences from B. mori and the related species Manduca sexta reveals the presence of multiple RXXR motifs. nih.govsemanticscholar.org For instance, a bioinformatic analysis of the B. mori Lebocin-5 (BmLeb5) precursor identified four such RXXR motifs, a feature it shares with other lebocins. semanticscholar.orgnih.gov These sites are crucial for the endoproteolytic cleavage of the precursor protein to release the mature, active peptide.
In B. mori lebocins, the active 32-residue peptide is located near the C-terminus of the 179-amino acid precursor. entomoljournal.comresearchgate.net The precursor consists of a signal peptide, a propeptide, the mature Lebocin peptide, and another propeptide segment. uniprot.org The proteolytic cleavage at the RXXR sites liberates the mature Lebocin-4.
While O-glycosylation and proteolytic cleavage are the most well-documented modifications for the lebocin family, other potential modifications cannot be entirely ruled out without direct proteomic analysis of the this compound. For example, in Manduca sexta, a post-translational modification involving the cyclization of an N-terminal glutamine to form pyroglutamic acid was identified in a processed peptide from a lebocin-related precursor. nih.gov However, there is currently no evidence to suggest that a similar modification occurs on the Bombyx mori this compound. Other common post-translational modifications such as phosphorylation or acetylation have not been reported for lebocins. rsc.org
Table 2: Potential Proteolytic Cleavage Sites in Lebocin Precursors This table is based on the general structure of Bombyx mori lebocin precursors and findings from related proteins.
| Precursor Region | Consensus Motif | Type of Modification | Function | Source |
| Propeptide regions | RXXR | Endoproteolytic Cleavage | Release of the mature peptide | nih.govsemanticscholar.org |
| Signal Peptide | N-terminal sequence | Signal Peptide Cleavage | Secretion of the precursor protein | uniprot.org |
Structural and Conformational Research on Lebocin 4 Precursor
Primary Sequence Analysis of Lebocin-4 Precursor
The primary structure of a protein precursor is fundamental to its eventual function, dictating folding, processing, and the characteristics of the resulting mature peptide. Analysis of the this compound, an antimicrobial peptide (AMP), has been primarily accomplished through the study of its corresponding complementary DNA (cDNA).
Amino Acid Composition and Motif Identification (e.g., Proline-Rich Regions)
The amino acid sequence of the this compound, deduced from cDNA analysis, classifies it as a proline-rich peptide. mdpi.comentomoljournal.com Proline-rich AMPs are a distinct class of peptides characterized by a high content of proline residues, which restricts the formation of common secondary structures like α-helices. mdpi.com In the case of Bombyx mori (silkworm) lebocins, the precursors for isoforms 1 through 4 contain a 32-residue peptide segment near the C-terminus that includes seven proline residues. entomoljournal.com
A critical feature identified in the sequences of lebocin (B1576198) precursors, including that of Lebocin-4, is the presence of specific cleavage motifs. nih.gov Analysis of various lepidopteran lebocin precursor proteins reveals conserved RXXR motifs, which are recognized by processing enzymes like furin-like convertases. nih.govnih.govresearchgate.net These sites are essential for the proteolytic processing that liberates the smaller, active lebocin peptides from the larger, inactive proprotein. nih.govnih.gov In the precursor for a related lebocin from Manduca sexta, three such RXXR motifs have been identified: R¹⁹KFR²², R⁶³YAR⁶⁶, and R⁹⁸NAR¹⁰¹. nih.gov The presence of these motifs in the this compound is integral to its processing into the mature, functional antimicrobial peptide.
Comparative Sequence Analysis Across Different Species
Lebocin precursors are specific to the insect order Lepidoptera and have been identified in a variety of species. mdpi.com Comparative analysis of their amino acid sequences reveals both conserved regions and significant architectural differences. Precursors have been identified in species such as Bombyx mori (source of Lebocin-4), Manduca sexta, Samia cynthia, Trichoplusia ni, Pseudoplusia includens, and Spodoptera litura. mdpi.comnih.gov
While the pro-segments of these precursors often share notable sequence similarity, the location of the active peptide can vary. nih.gov For example, the active peptides of B. mori lebocins 1-4 are located near the C-terminus of the precursor protein. entomoljournal.comnih.gov In contrast, functional analysis of two lebocin-related precursors from Manduca sexta, Leb-B and Leb-C, demonstrated that their active peptide fragments are located at the N-terminus. nih.gov This highlights a key evolutionary divergence in the processing strategy of these otherwise related proproteins.
Furthermore, a peptide isolated from the immune hemolymph of the greater wax moth, Galleria mellonella, designated Gm anionic peptide 1, shows significant sequence identity (89%) to a fragment (amino acids 44-85) within the propeptide region of the B. mori lebocin 4 precursor. unl.pt This finding suggests that regions of the precursor, outside of the final mature peptide, are conserved across different lepidopteran families and may have uncharacterized biological roles. unl.pt
Table 1: Examples of Lepidopteran Species with Identified Lebocin Precursors This table is interactive. You can sort and search the data.
| Species Name | Common Name | Order | Source |
|---|---|---|---|
| Bombyx mori | Domestic silkworm | Lepidoptera | entomoljournal.comnih.gov |
| Manduca sexta | Tobacco hornworm | Lepidoptera | nih.govnih.gov |
| Samia cynthia | Cynthia moth | Lepidoptera | nih.gov |
| Trichoplusia ni | Cabbage looper | Lepidoptera | entomoljournal.comnih.gov |
| Pseudoplusia includens | Soybean looper | Lepidoptera | entomoljournal.comnih.gov |
| Spodoptera litura | Tobacco cutworm | Lepidoptera | mdpi.comnih.gov |
| Galleria mellonella | Greater wax moth | Lepidoptera | unl.pt |
| Pieris rapae | Cabbage white butterfly | Lepidoptera | entomoljournal.com |
| Antheraea pernyi | Chinese oak silk moth | Lepidoptera | nih.gov |
Predicted Secondary and Tertiary Structures of the Precursor
While experimental structures for the full this compound are not available, its conformation can be inferred through computational modeling and comparison with other known antimicrobial peptide precursors.
Bioinformatic Tools for Structure Prediction
The prediction of protein and peptide structures from their amino acid sequence is a cornerstone of modern structural biology. A variety of computational tools are employed for this purpose. These tools often use principles of homology modeling, threading, or ab initio (from scratch) prediction.
Commonly used web-based servers and software for predicting secondary and tertiary structures include:
I-TASSER : A hierarchical approach that identifies structural templates from the Protein Data Bank (PDB) and constructs full-length atomic models. acs.org
Phyre2 (Protein Homology/analogY Recognition Engine) : Uses homology modeling to predict the 3D structure of a protein, even with low sequence similarity to known structures. frontiersin.orgfrontiersin.org
AlphaFold : A deep learning-based tool that has demonstrated high accuracy in predicting protein tertiary structures. mdpi.com
ampir : An R package designed for the genome-wide prediction of AMPs, which includes models for both mature peptides and full-length precursor proteins. oup.comresearchgate.net
CAMPR3 : A database and prediction tool for AMPs that utilizes machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM). oup.com
These tools analyze the primary sequence to predict elements like α-helices, β-sheets, and random coils, ultimately assembling a plausible three-dimensional model. acs.orgresearchgate.net
Comparison with Known AMP Precursor Structures
Most antimicrobial peptides are synthesized as larger, inactive precursors or pro-proteins that require proteolytic processing to become active. nih.gov This is a common theme in innate immunity across many organisms. The general structure of an AMP precursor typically includes:
A Signal Peptide : A short, N-terminal hydrophobic sequence that directs the precursor to the secretory pathway. nih.govfrontiersin.org
A Pro-segment (or Pro-domain) : A region of variable length and sequence that is cleaved off during maturation. entomoljournal.comnih.gov In some cases, like attacins, this region is referred to as a P-domain. entomoljournal.com
The Mature Peptide Sequence : The portion that, once released, exhibits antimicrobial activity. nih.gov
Insect defensin (B1577277) precursors, for example, are processed at a furin-like cleavage site to release the mature peptide. biorxiv.org Similarly, attacin precursors contain conserved RXXR motifs for processing. entomoljournal.com The this compound fits this general model, possessing a signal peptide, a pro-segment, and the C-terminal mature peptide sequence, which is liberated by cleavage at specific basic residue sites. entomoljournal.comnih.gov This architecture contrasts with other AMPs like coleoptericins, which are glycine (B1666218) and proline-rich but have a different precursor organization. biorxiv.org The structural arrangement of the this compound is thus a classic example of how potent effector molecules are kept inactive until needed.
Experimental Approaches for Precursor Structural Elucidation (Focus on Methods, not Properties)
Determining the three-dimensional structure of a peptide precursor experimentally requires a range of biophysical and biochemical techniques. The focus here is on the methods themselves.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary method for determining the high-resolution structure of proteins and peptides in solution, which more closely mimics their native environment. It is particularly well-suited for studying dynamic or partially unstructured proteins, which is often the case for peptide precursors.
Mass Spectrometry (MS) : While primarily used for determining mass, advanced MS techniques are invaluable for structural proteomics. Nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS) can be used to identify mature peptides and fragments from a complex mixture, confirming cleavage sites within a precursor. springernature.comresearchgate.net Chemical cross-linking combined with MS (a method sometimes called MS3D) can identify residues that are in close spatial proximity, providing distance constraints that help in modeling the tertiary structure of a protein or protein complex. oup.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a rapid method used to determine the secondary structure content of a peptide or protein. acs.org By measuring the differential absorption of left- and right-circularly polarized light, it can estimate the percentage of the molecule that is in an α-helical, β-sheet, or random coil conformation. acs.orgresearchgate.net This is often used to study conformational changes, for instance, upon interaction with a membrane-mimicking environment like sodium dodecyl sulfate (B86663) (SDS) micelles. acs.org
Extraction and Purification : Before any structural analysis can be performed, the peptide must be isolated. A common method involves expressing the precursor gene in a host system (e.g., E. coli), followed by purification using techniques like affinity chromatography and size-exclusion chromatography to obtain a homogenous sample. uprm.edu For naturally expressed peptides, methods can involve extraction from hemolymph followed by multiple steps of high-performance liquid chromatography (HPLC). unl.pt
Mass Spectrometry-Based Approaches (e.g., LC-MS/MS for peptide fragment identification, TOF-MS for molecular ion peaks)
Mass spectrometry (MS) is a cornerstone technique for the characterization of the this compound and its related peptides. It provides precise molecular weight information and sequence data through fragmentation analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been instrumental in identifying processed peptides derived from lebocin precursor proteins in insects. nih.govnih.gov In studies on the tobacco hornworm, Manduca sexta, researchers used a hybrid LTQ-Orbitrap mass spectrometer coupled with a nano-electrospray ion source and liquid chromatography to analyze hemolymph. nih.gov This approach successfully identified multiple bioactive peptides that are post-translationally processed from a larger precursor protein. nih.govnih.gov The process involves the initial separation of peptides by LC, followed by their ionization and analysis in the mass spectrometer. The MS/MS capability allows for the isolation of a specific peptide ion (the precursor ion) and its fragmentation to produce a spectrum of product ions, which reveals the amino acid sequence. nih.gov
Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with Matrix-Assisted Laser Desorption/Ionization (MALDI), is another powerful tool used for determining the molecular mass of peptides with high accuracy. uprm.edu In studies of related antimicrobial peptides, MALDI-TOF analysis has been used to measure the molecular ion peaks of purified peptides, confirming their size as determined by other methods like SDS-PAGE. uprm.edunih.gov For instance, analysis of immune hemolymph from Galleria mellonella identified a peptide with high sequence identity to the Bombyx mori lebocin 4 precursor, and its molecular mass was estimated using mass spectrometry. unl.pt
These mass spectrometry techniques are crucial for validating the processing of precursor proteins by identifying the resulting smaller, active peptides in biological samples. nih.gov
Table 1: Application of Mass Spectrometry in Lebocin-Related Precursor Research
| Technique | Application | Findings | Reference(s) |
|---|---|---|---|
| LC-MS/MS | Identification of processed peptide fragments from Manduca sexta lebocin precursor. | Validated the hypothesis that precursor proteins are processed to produce multiple bioactive peptides; identified peptides 1, 2, and 3 in larval hemolymph. | nih.gov, nih.gov |
| MS/MS | Sequence analysis of peptide fragments from Galleria mellonella. | Determined the amino acid sequence of a peptide showing 89% identity to the B. mori lebocin 4 precursor. | unl.pt |
| MALDI-TOF MS | Molecular mass determination of purified peptides. | Confirmed the molecular weight of isolated antimicrobial peptides from insect hemolymph. | uprm.edu, nih.gov, ifremer.fr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. halric.eu For peptides like the this compound, NMR can reveal details about its secondary structure (e.g., α-helices, β-sheets), the spatial arrangement of amino acid residues, and its flexibility. entomoljournal.com
NMR studies on other proline-rich antimicrobial peptides have revealed unique structural features that are essential for their function. entomoljournal.com For example, analysis of moricin (B1577365) from Manduca sexta showed an α-helix spanning almost the entire peptide. entomoljournal.com Although specific NMR studies dedicated exclusively to the this compound are not prominent in the literature, the technique's application to homologous peptides suggests its potential. For a proline-rich peptide like the this compound, NMR could elucidate the conformation of the proline-rich regions, which are often critical for biological activity. entomoljournal.com
Techniques such as 2D COSY (Correlation Spectroscopy) and DOSY (Diffusion-Ordered Spectroscopy) could be employed to understand the connectivity between protons and the diffusion properties of the peptide, respectively, offering clues about its size and aggregation state in solution. mdpi.com The study of peptide-membrane interactions by NMR is also a valuable approach to understanding the mechanism of action for antimicrobial peptides. halric.eu
Table 2: Potential NMR Experiments for this compound Analysis
| NMR Experiment | Information Provided | Potential Application to this compound |
|---|---|---|
| 1D ¹H NMR | Provides a general fingerprint of the molecule and identifies functional groups. | Initial assessment of sample purity and basic structural features. |
| 2D COSY | Shows proton-proton couplings through chemical bonds. | Helps in assigning amino acid spin systems. |
| 2D TOCSY | Correlates all protons within a given amino acid spin system. | Aids in the identification of amino acid types. |
| 2D NOESY | Identifies protons that are close in space (through-space interactions). | Crucial for determining the 3D fold and secondary structure elements. |
| Solution State NMR | Determines the structure and dynamics of the peptide in a solution environment. | Reveals the native conformation of the precursor under near-physiological conditions. |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional atomic structures of molecules, including proteins and peptides. sci-hub.sewikipedia.org The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the target molecule. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be calculated, from which the atomic structure can be built and refined. wikipedia.org
However, the application of X-ray crystallography is contingent upon the ability to produce high-quality crystals of the molecule of interest, which is often a major bottleneck in the process. nih.gov To date, there are no publicly available, experimentally determined X-ray crystal structures specifically for the this compound. The successful crystallization and structural determination would represent a significant step forward in understanding how its structure relates to its function as a precursor to potentially active peptides.
Other Spectroscopic Techniques (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups and characterize the secondary structure of proteins and peptides. mdpi.comedinst.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds (e.g., stretching, bending). edinst.com Each type of bond vibrates at a characteristic frequency, resulting in an absorption spectrum that serves as a molecular fingerprint. mdpi.com
For a peptide precursor like Lebocin-4, FTIR can provide valuable structural information. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. The precise frequency of the amide I peak can be used to estimate the relative amounts of α-helices, β-sheets, turns, and random coil structures within the peptide. matec-conferences.org The amide II band (1500-1600 cm⁻¹) also provides structural information.
While specific FTIR spectral data for the this compound is not widely published, this technique offers a straightforward method for preliminary structural assessment and for monitoring conformational changes that might occur upon interaction with other molecules or changes in its environment.
Table 3: Characteristic FTIR Absorption Bands for Peptides
| Wavenumber Range (cm⁻¹) | Vibration | Associated Functional Group/Structure |
|---|---|---|
| 3300 - 3500 | N-H stretching | Peptide backbone, amine groups |
| 1600 - 1700 | C=O stretching | Amide I band (secondary structure sensitive) |
| ~1655 | Amide I | α-Helix |
| ~1630 | Amide I | β-Sheet |
| 1500 - 1600 | N-H bending, C-N stretching | Amide II band |
Functional Analysis and Biological Roles of Lebocin 4 Precursor and Its Derivatives in the Context of Precursor Biology
The Precursor as an Inactive Intermediate
Lebocin-4, like many other antimicrobial peptides, is synthesized as an inactive precursor protein. nih.govnih.govresearchgate.net This precursor form is essentially a pro-protein that requires proteolytic processing to release the smaller, active peptide. nih.govtcdb.org The presence of specific cleavage sites, often in the form of "RXXR" motifs within the amino acid sequence, signals for processing by intracellular convertases. nih.govnih.govnih.gov This mechanism ensures that the potent, and potentially harmful, effects of the mature AMP are localized and activated only when needed, such as during a microbial infection. nih.gov
Studies on the Lebocin-related gene in Manduca sexta have shown that the precursor protein can be processed to generate multiple bioactive peptides. nih.govnih.gov For instance, in M. sexta, the mRNA levels of lebocin (B1576198) precursors increase significantly in the fat body following bacterial injection. nih.gov Subsequent processing in the hemolymph leads to the accumulation of both large protein fragments and smaller, active peptides. nih.gov This controlled activation is a hallmark of the precursor's role as a stable, inactive intermediate, ready for rapid deployment upon an immune challenge.
Interestingly, the location of the active peptide within the precursor can vary between insect species. In Bombyx mori, the active lebocin peptides are located near the C-terminus of the precursor protein. nih.govtcdb.org In contrast, active lebocin peptides in Manduca sexta are found at the N-terminus of their respective precursors. nih.gov This highlights an evolutionary divergence in the processing strategy of lebocin precursors among different lepidopteran insects.
Role in Humoral Immune Responses in Insects
The humoral immune response in insects is characterized by the production and secretion of AMPs into the hemolymph by the fat body and certain hemocytes. nih.govgenome.jpfrontiersin.org The Lebocin-4 precursor plays a crucial role in this defense system. Upon infection with pathogens, such as bacteria or fungi, the expression of the lebocin-4 gene is induced. nih.govnih.govgenome.jp For example, in the silkworm Bombyx mori, lebocin-4 expression is induced by lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls. nih.gov
The importance of lebocin in humoral immunity is further underscored by experiments where its production is inhibited. For instance, injection of a TIL-type serine protease inhibitor in the Asian corn borer, Ostrinia furnacalis, was shown to inhibit the production of several AMPs, including lebocin, leading to a decrease in the anti-bacterial activity of the hemolymph. frontiersin.org This demonstrates the integral role of lebocin in the insect's ability to mount an effective humoral immune defense.
Comparative Functional Genomics of this compound Orthologs
The study of orthologous genes across different species provides valuable insights into the evolution and conservation of biological functions. Lebocin precursor orthologs have been identified in various lepidopteran insects, including Manduca sexta, Trichoplusia ni, Pseudoplusia includens, and Galleria mellonella. nih.govnih.govunl.pt
Comparative analysis of these orthologs reveals both conserved features and notable differences. For instance, a peptide from Galleria mellonella showed high sequence identity (89%) to the B. mori this compound. unl.pt This suggests a conserved ancestral function for lebocin in the immune defense of these insects.
However, as previously mentioned, the location of the active peptide within the precursor can differ. In M. sexta, a single lebocin-related gene can produce multiple transcripts and, through post-translational processing, generate several distinct bioactive peptides, some of which are active against bacteria and others that are not. nih.govnih.gov This indicates that the functional diversification of lebocin precursor orthologs can occur through mechanisms like alternative splicing and differential processing. nih.gov The study of these orthologs across a range of insect species can help to elucidate the evolutionary pressures that have shaped the diversity and function of this important family of antimicrobial peptides. elifesciences.orgosti.gov
Methodologies for Studying Lebocin 4 Precursor
Molecular Cloning and Genetic Manipulation Techniques
The initial identification and characterization of the lebocin-4 precursor rely heavily on molecular cloning and subsequent genetic manipulation. These techniques allow researchers to isolate the gene, study its structure, and elucidate its function within a biological context.
The process of isolating the gene for the this compound begins with the construction of cDNA and genomic DNA libraries. A cDNA library represents all the messenger RNA (mRNA) molecules expressed in a particular tissue or at a specific time, converted into complementary DNA (cDNA). microbenotes.combyjus.com A genomic DNA library, on the other hand, contains the entire genomic DNA of an organism. microbenotes.combyjus.com
In the study of lebocin (B1576198) precursors in Manduca sexta, researchers constructed a cDNA library from the fat body of larvae that had been immunologically challenged. nih.govnih.gov The fat body is a primary site for the synthesis of antimicrobial peptides (AMPs) in insects. mdpi.comtandfonline.com To identify clones containing the lebocin gene, the library is screened using a labeled DNA probe. This probe is often a previously identified fragment of a related gene, in this case, a 280 bp M. sexta lebocin cDNA fragment. nih.gov The probe hybridizes to complementary sequences within the library, allowing for the identification and isolation of the desired cDNA clones. microbenotes.comkvmwai.edu.in
Similarly, a genomic library is screened to determine the gene's structure, including the presence of introns and its copy number in the genome. nih.govnih.gov For the M. sexta lebocin-related gene, screening a genomic library revealed that the gene exists as a single copy and lacks introns. nih.govnih.gov
The following table summarizes the key differences between cDNA and genomic DNA libraries:
| Feature | cDNA Library | Genomic DNA Library |
| Starting Material | mRNA | Genomic DNA |
| Representation | Expressed genes (exons only) | Entire genome (exons, introns, regulatory regions) |
| Enzymes Used | Reverse transcriptase, DNA ligase | Restriction enzymes, DNA ligase |
| Applications | Studying gene expression, protein coding sequences | Studying gene structure, regulatory elements, genome organization |
To understand the in vivo function of the this compound, researchers can employ gene editing technologies like CRISPR-Cas9 to create knockout or knockdown models in insects. scitechdaily.commdpi.comlifeasible.com A knockout involves the complete inactivation of the gene, while a knockdown reduces its expression. entomoljournal.com
While specific knockout studies for the this compound are not extensively detailed in the provided context, the methodology is a powerful tool in insect immunology. For instance, CRISPR-Cas9 has been successfully used to edit the genomes of various insects, including Drosophila melanogaster and Bombyx mori. mdpi.com This approach could be applied to the this compound gene to investigate its role in the immune response to different pathogens. By observing the phenotype of insects lacking a functional this compound, scientists can infer its importance in fighting infections. mdpi.comnih.gov
A more recent technique, "direct parental" CRISPR (DIPA-CRISPR), simplifies the gene-editing process by injecting the CRISPR-Cas9 components into adult females, leading to heritable mutations in the offspring. scitechdaily.com This method could broaden the application of gene editing to a wider range of insect species for studying genes like the this compound.
cDNA and Genomic DNA Library Construction and Screening
Expression Systems for Recombinant Precursor Proteins
To produce large quantities of the this compound for functional and structural studies, researchers utilize various expression systems. This involves inserting the gene into a host organism that will then synthesize the protein.
The choice of expression system depends on factors such as the need for post-translational modifications and the desired yield.
Escherichia coli : This prokaryotic system is widely used due to its rapid growth, low cost, and well-established genetic tools. iba-lifesciences.comnih.gov Recombinant lebocin precursor proteins have been expressed in E. coli as fusion proteins, often with a tag like thioredoxin (TRX) to aid in solubility and purification. nih.govnih.gov For example, full-length and various fragments of M. sexta Leb-B and Leb-C, which are related to lebocin precursors, were expressed in E. coli Rosetta (DE3) cells. nih.gov However, attempts to express the pro-lebocin from M. sexta in E. coli have been unsuccessful in some cases, potentially due to the protein's properties. nih.gov
Saccharomyces cerevisiae : This yeast is a eukaryotic expression host that can perform some post-translational modifications. researchgate.net It has been used to express other insect antimicrobial peptides, suggesting its potential for producing this compound. entomoljournal.com For instance, the cecropin (B1577577) XJ gene was successfully expressed in S. cerevisiae, yielding a functional recombinant protein. entomoljournal.com
Insect Cell Lines : Insect cell lines, such as Sf9 and High Five™ cells, are often used with the baculovirus expression vector system (BEVS). uga.edumdpi.com This system is advantageous for producing proteins that require complex post-translational modifications similar to those in the native insect. mdpi.com While direct expression of the M. sexta pro-lebocin in insect cells was reported as unsuccessful in one study, these cell lines remain a valuable tool for expressing other insect proteins. nih.govthermofisher.com
The following table outlines common expression systems and their characteristics:
| Expression System | Host Organism | Advantages | Disadvantages |
| Prokaryotic | E. coli | Rapid growth, low cost, high yield, easy to manipulate genetically. iba-lifesciences.comnih.gov | Lacks machinery for complex post-translational modifications, inclusion body formation. nih.gov |
| Eukaryotic (Yeast) | Saccharomyces cerevisiae | Capable of some post-translational modifications, rapid growth, well-characterized. researchgate.net | May hyperglycosylate proteins, which can affect function. |
| Eukaryotic (Insect) | Sf9, High Five™ cells | Can perform complex post-translational modifications similar to native insect cells. uga.edumdpi.com | Slower growth and more complex culture conditions than bacteria and yeast. thermofisher.com |
Once the recombinant this compound is expressed, it must be purified from the host cell components. A common strategy involves affinity chromatography, particularly when the protein is expressed as a fusion protein with a tag. researchgate.netsmujo.id For example, a His-tag allows the protein to bind to a nickel-nitrilotriacetic acid (Ni-NTA) resin, enabling its separation from other cellular proteins. researchgate.netsemanticscholar.org
After initial purification, further steps like size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary to achieve high purity. unl.pt For instance, peptides from Galleria mellonella immune hemolymph were fractionated using a C-18 reversed-phase column. unl.pt
Heterologous Expression in Prokaryotic and Eukaryotic Systems (e.g., E. coli, Saccharomyces cerevisiae, insect cell lines)
Advanced Proteomic and Peptidomic Approaches
Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively. These approaches are invaluable for identifying and quantifying the processed peptides derived from the this compound in biological samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of these studies. nih.govnih.gov This technique allows for the identification of peptides in complex mixtures, such as insect hemolymph. nih.govnih.gov In the case of the M. sexta lebocin-related precursor, LC-MS/MS was used to validate the in vivo processing of the precursor into multiple bioactive peptides by identifying the processed peptides in the larval hemolymph. nih.govnih.gov
Peptidomic studies of G. mellonella hemolymph have revealed a wide array of antimicrobial peptides, demonstrating the power of this approach to understand an insect's immune arsenal (B13267). nih.gov Similar methods can be applied to specifically investigate the processing and abundance of peptides derived from the this compound under various physiological conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Precursor and Processed Forms
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique pivotal for the detailed study of proteins and peptides, including the this compound and its derivatives. mtoz-biolabs.com This method combines the separation capabilities of liquid chromatography with the mass analysis and sequencing abilities of tandem mass spectrometry. mtoz-biolabs.comfrontiersin.org
In the context of Lebocin precursors, LC-MS/MS is instrumental in both identifying and quantifying the intact precursor protein as well as its various processed, active peptide forms. semanticscholar.orgresearchgate.net The process typically involves extracting proteins from a biological sample, such as insect hemolymph, followed by enzymatic digestion (often with trypsin) to break the proteins into smaller peptides. researchgate.net These peptides are then separated by LC based on properties like hydrophobicity before being ionized and introduced into the mass spectrometer. mtoz-biolabs.com
The mass spectrometer performs two stages of analysis (MS/MS). The first stage (MS1) measures the mass-to-charge ratio of the intact peptides. mtoz-biolabs.com Specific peptide ions of interest, known as precursor ions, are then selected and fragmented in a collision cell. frontiersin.org The second stage (MS2) measures the mass-to-charge ratios of the resulting fragment ions, generating a fragmentation pattern. mtoz-biolabs.com This pattern serves as a "fingerprint" that can be matched to theoretical fragmentation patterns from protein sequence databases, allowing for confident identification of the original protein, such as the this compound. semanticscholar.org For instance, a study on Bombyx mori Lebocin 5 (BmLeb5) used LC-MS to confirm the molecular mass of a recombinant precursor protein, identifying a peak at 24.6 kDa which matched the predicted mass. semanticscholar.org
Furthermore, LC-MS/MS is a key quantitative tool. mdpi.com By measuring the intensity of the signal for specific precursor or fragment ions, researchers can determine the relative or absolute abundance of the this compound and its processed forms in a given sample. frontiersin.orgmdpi.com This is crucial for studying how the expression and processing of the precursor change in response to stimuli like bacterial infection.
Table 1: Applications of LC-MS/MS in Lebocin Precursor Research
| Application | Description | Key Findings/Insights |
|---|---|---|
| Identification of Precursor & Products | Confirms the presence of precursor proteins and their cleaved, active peptide fragments in biological samples like hemolymph. researchgate.net | Provides direct evidence of protein expression and processing pathways. researchgate.net For example, it helped identify multiple processed peptides from the Gm proline-rich peptide 1 precursor in Galleria mellonella. researchgate.net |
| Quantification | Measures the abundance of the precursor and its products under different physiological conditions (e.g., before and after immune challenge). mdpi.com | Reveals the dynamics of the immune response, showing upregulation and processing of the precursor upon infection. |
| Sequence Verification | Verifies the amino acid sequence of recombinant proteins or purified native peptides by matching experimental fragmentation data with theoretical sequences. semanticscholar.org | Ensures the correct protein is being studied and can pinpoint post-translational modifications. Peptide Mass Fingerprinting confirmed the identity of recombinant BmLeb5. semanticscholar.org |
| Cleavage Site Determination | Helps to precisely identify the sites where the precursor protein is cleaved to release the active peptides. nih.gov | Crucial for understanding the activation mechanism and identifying the responsible proteases. |
Proteolytic Cleavage Assays (in vitro and ex vivo)
Proteolytic cleavage assays are essential for demonstrating how inactive Lebocin precursors are converted into their smaller, active antimicrobial forms. These assays can be performed in vitro (in a controlled, cell-free environment) or ex vivo (using fresh tissue or biological fluids).
In vitro cleavage assays often involve expressing and purifying a recombinant form of the Lebocin precursor protein. nih.gov This purified precursor is then incubated with potential processing enzymes or with biological fluids expected to contain these enzymes, such as plasma from immune-challenged insects. nih.gov For example, researchers studying Manduca sexta Lebocin precursors (Leb-B and Leb-C) expressed the full-length precursors as fusion proteins. nih.gov When these recombinant precursors were incubated with plasma from larvae that had been injected with bacteria, the precursors were cleaved. nih.gov The resulting fragments can be analyzed by methods like SDS-PAGE and protein sequencing to identify the exact cleavage sites. nih.gov Such studies have shown that cleavage often occurs at specific amino acid motifs, such as the RXXR motif found in many Lebocin precursors. nih.gov
Ex vivo assays provide a more physiologically relevant context. mdpi.com They might involve treating live tissue samples or fresh hemolymph with stimuli and observing the processing of the endogenous Lebocin precursor over time. These experiments are critical for confirming that the cleavage events observed in vitro also occur in a more complex biological setting. The loss of antimicrobial activity in peptide-coated contact lenses after wear, for instance, was investigated using ex vivo analysis, which pointed towards proteolytic digestion as the cause. mdpi.com
Table 2: Comparison of Proteolytic Cleavage Assay Types
| Assay Type | Methodology | Advantages | Limitations |
|---|---|---|---|
| In Vitro | Incubation of purified recombinant precursor protein with specific proteases or induced plasma. nih.gov | Highly controlled; allows for identification of specific enzymes and cleavage sites. nih.gov | May not fully replicate the complex biological environment; potential for non-physiological cleavage. |
| Ex Vivo | Analysis of precursor processing in fresh biological samples (e.g., hemolymph, tissue) following an immune challenge. mdpi.com | More physiologically relevant; reflects the activity of endogenous proteases in their natural environment. mdpi.com | Less controlled; can be more difficult to pinpoint the specific proteases involved. |
Immunological Techniques for Precursor Detection and Localization
Immunological techniques leverage the high specificity of antibodies to detect and visualize the this compound protein. These methods are vital for profiling the expression of the precursor and determining its location within tissues.
Western Blot Analysis for Protein Expression Profiling
Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture. researchgate.net For this compound studies, this method can confirm its expression and provide information about its size and the presence of processed forms.
The procedure involves separating proteins from a sample (e.g., hemolymph or fat body cell extracts) by size using gel electrophoresis (SDS-PAGE). nih.gov The separated proteins are then transferred to a membrane. This membrane is incubated with a primary antibody that specifically recognizes and binds to the Lebocin precursor protein. A secondary antibody, which is linked to a detection enzyme or fluorescent molecule, is then used to bind to the primary antibody. The signal generated allows for the visualization of the protein as a distinct band on the membrane.
In a study on Manduca sexta, a polyclonal antibody was generated against a recombinant Leb-B precursor. nih.gov This antibody was used in a Western blot to analyze plasma from larvae injected with microorganisms. The results showed the accumulation of large proteins (precursors) and smaller peptides (processed forms) in the hemolymph over time, confirming that the precursor is induced and processed during an immune response. nih.gov
Immunohistochemistry and Immunofluorescence for Tissue Localization
While Western blotting reveals whether a protein is expressed, immunohistochemistry (IHC) and immunofluorescence (IF) reveal where it is expressed within tissues and cells. stagebio.comnih.gov Both techniques use antibodies to detect the antigen (the this compound) in preserved tissue sections mounted on microscope slides. thermofisher.com
In Immunohistochemistry (IHC) , the antibody is linked to an enzyme that catalyzes a reaction to produce a colored precipitate at the location of the antigen. stagebio.comresearchgate.net This allows for visualization with a standard light microscope, showing the distribution of the precursor protein in the context of the tissue architecture. thermofisher.com
In Immunofluorescence (IF) , the antibody is conjugated to a fluorophore, a molecule that emits light of a specific color when excited by a laser. nih.gov A fluorescence microscope is used to visualize the location of the precursor. IF allows for the detection of multiple different proteins simultaneously in the same tissue section (multiplexing) by using antibodies with different colored fluorophores. nih.gov
These techniques are crucial for identifying the specific tissues and cell types responsible for synthesizing the this compound. For example, IHC/IF could be used to determine if the precursor is produced in the fat body, hemocytes, or other tissues involved in the insect immune system, providing critical insights into its biological function. nih.gov
Bioinformatic and Computational Approaches
Bioinformatic and computational tools are indispensable for studying the this compound at the sequence level, predicting its properties, and understanding its evolutionary history.
Sequence Alignment and Phylogenetic Analysis
Sequence alignment is a fundamental bioinformatic method used to compare the amino acid sequence of the this compound with other known Lebocin sequences from the same or different species. semanticscholar.orgnih.gov Programs like ClustalW or ClustalX are used to arrange sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. researchgate.netfrontiersin.org Alignments of Lebocin precursor proteins from various insects have revealed conserved features, such as a signal peptide for secretion and multiple RXXR motifs, which are recognized as potential cleavage sites for processing enzymes. semanticscholar.orgnih.gov
Phylogenetic analysis uses these sequence alignments to infer the evolutionary relationships between different Lebocin proteins. beilstein-journals.org By constructing a phylogenetic tree, researchers can visualize how the Lebocin gene family has evolved. nih.govresearchgate.net This can reveal gene duplication events and show how Lebocin precursors in different insect lineages, such as moths and butterflies, are related. frontiersin.org For example, phylogenetic trees have shown that Lebocins form a multiple-gene family in the silkworm, Bombyx mori, and have helped to classify newly discovered Lebocin-like sequences based on their evolutionary proximity to known members. semanticscholar.orgnih.gov
Structure Prediction and Molecular Dynamics Simulations
The three-dimensional structure of the full this compound has not been experimentally determined. However, computational methods provide valuable insights into the potential structures of its processed products and the dynamics of their interactions.
Structure Prediction:
Ab initio (from the beginning) 3D modeling is a primary method for predicting the structure of peptides for which no homologous templates are available. This approach has been applied to structurally uncharacterized antimicrobial peptides (AMPs), including products derived from lebocin precursors. researchgate.net For instance, a computational study predicted that Lebocin Peptide 1A (LP1A), a product of a lebocin precursor, forms a β-hairpin structure. researchgate.net This prediction is noteworthy because the model suggests this structure is maintained without the typical stabilizing features like intramolecular disulfide bonds or strong cation–π interactions. researchgate.net While this specific prediction is for a related peptide and not the lebocin-4 peptide itself, it illustrates the application of these modeling techniques to the lebocin family. The general approach involves using the amino acid sequence to generate a large number of possible 3D conformations, which are then evaluated and ranked based on energy functions to identify the most probable native structure.
Molecular Dynamics (MD) Simulations:
MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For antimicrobial peptides, these simulations can reveal how they interact with bacterial membranes, a key aspect of their mechanism of action. biorxiv.org
A typical MD simulation for an AMP involves several steps:
System Setup: A model system is constructed, which includes the peptide with a predicted or known structure, a lipid bilayer mimicking a bacterial membrane, and surrounding solvent (water and ions). biorxiv.org
Force Field Application: A force field, such as CHARMM36, is applied to describe the potential energy of the system. biorxiv.org This set of parameters and equations governs the interactions between all atoms.
Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), calculating the forces on each atom and updating their positions and velocities in femtosecond time steps. biorxiv.org These simulations are often performed under constant temperature and pressure to mimic physiological conditions. biorxiv.org
Analysis: The resulting trajectory is analyzed to understand various phenomena, such as peptide binding to the membrane surface, insertion into the hydrophobic core, and the formation of pores or other membrane disruptions. biorxiv.orgrsc.org
Although specific MD simulation studies focused solely on the this compound or its resulting peptide are not detailed in the available literature, the general methodology is widely applied to other AMPs. biorxiv.orggrafiati.com Such simulations could elucidate the structural stability of the lebocin-4 peptide and its potential to interact with and disrupt microbial membranes, similar to how the α-helical motif of moricin (B1577365) has been shown to increase membrane permeability. rsc.org
Prediction of Post-Translational Modification Sites
The bioactivity of peptides derived from the this compound is dependent on post-translational modifications (PTMs), primarily proteolytic cleavage and glycosylation. mdpi.com Computational tools and sequence analysis are instrumental in predicting the sites where these modifications occur.
Proteolytic Cleavage:
Lebocin precursors are synthesized as larger, inactive proteins that must be cleaved by enzymes to release the smaller, active peptides. nih.gov The prediction of these cleavage sites is often based on the identification of specific amino acid motifs recognized by processing enzymes like convertases. nih.govnih.gov
In the lebocin precursors of Manduca sexta, a recurring RXXR motif (where X can be any amino acid) has been identified as a key signal for intracellular processing enzymes. nih.gov The arginine (R) residues at the -4 and -1 positions relative to the cleavage site are highly conserved among lebocin-related proteins in different insects, reinforcing the reliability of this predictive motif. nih.gov The presence of these motifs allows researchers to postulate the exact locations of enzymatic cleavage, thereby predicting the sequences of the final, mature peptides. nih.govnih.gov For example, analysis of the M. sexta lebocin gene precursor sequence led to the prediction that it is processed into four distinct bioactive peptides. nih.gov
| Predicted Cleavage Motif | Location in Precursor | Significance | Reference |
|---|---|---|---|
| RXXR | Multiple sites within lebocin precursors | Recognized by intracellular convertases for proteolytic processing to generate bioactive peptides. | nih.govnih.gov |
Glycosylation:
Glycosylation, the attachment of sugar moieties to specific amino acid residues, is another critical PTM for some proline-rich AMPs, including members of the lebocin family. mdpi.commdpi.com This modification can be essential for the peptide's full biological activity. mdpi.com For instance, the O-glycosylation of a threonine residue in lebocins from Bombyx mori is important for their antimicrobial activity against Gram-negative bacteria. nih.gov
The prediction of glycosylation sites is typically performed using bioinformatics tools that scan the peptide sequence for consensus motifs. O-glycosylation, which is relevant to lebocins, often occurs on serine or threonine residues. mdpi.com While specific prediction data for the this compound is not detailed, the established importance of this PTM in other lebocins suggests that similar predictions would be a key step in its characterization. mdpi.comnih.gov
| PTM Type | Affected Residues (Typical) | Functional Importance | Reference |
|---|---|---|---|
| O-Glycosylation | Threonine, Serine | Considered essential for maximizing the antimicrobial activity of some lebocins against certain bacteria. | mdpi.comnih.govmdpi.com |
Evolutionary Aspects and Comparative Genomics of Lebocin 4 Precursor
Phylogenetic Relationships within the Lebocin (B1576198) Family
Phylogenetic analysis of the lebocin protein family reveals a complex evolutionary history characterized by gene duplication and diversification, primarily within the order Lepidoptera. nih.govnih.gov Lebocins, including the Lebocin-4 precursor, cluster together based on their structural similarities, particularly their proline-rich nature. semanticscholar.org Studies of lebocin-related proteins from various lepidopteran species, such as Manduca sexta, Spodoptera frugiperda, and Bombyx mori, indicate that lebocins form a distinct clade among insect AMPs. nih.govnih.govnih.gov
A phylogenetic tree constructed from the amino acid sequences of lebocin precursors from different lepidopteran species demonstrates the relationships within this family. nih.gov The analysis often reveals subgroups within the lebocin family, suggesting that diversification occurred after the divergence of major lepidopteran lineages. For instance, lebocins from Noctuoidea species like Spodoptera frugiperda and Heliothis virescens tend to cluster together, separate from those of Bombycoidea species like Bombyx mori and Manduca sexta. nih.govbioone.org The position of the this compound within these phylogenetic trees indicates its evolutionary relatedness to other lebocin family members, such as Lebocin-3 and Lebocin-5 in Bombyx mori. semanticscholar.orgnih.gov The close relationship between these paralogs suggests they arose from relatively recent gene duplication events. nih.gov
Table 1: Phylogenetic Placement of this compound and its Homologs This interactive table summarizes the phylogenetic relationships of the this compound with other lebocin family members from various lepidopteran species. The data is compiled from multiple phylogenetic analyses.
| Species | Protein/Gene | Phylogenetic Clade | Supporting References |
| Bombyx mori | This compound | Bombycoidea Lebocins | semanticscholar.orgnih.govnih.gov |
| Bombyx mori | Lebocin-3 precursor | Bombycoidea Lebocins | nih.govnih.gov |
| Bombyx mori | Lebocin-5 precursor | Bombycoidea Lebocins | semanticscholar.org |
| Manduca sexta | Lebocin-A precursor | Bombycoidea Lebocins | nih.govnih.gov |
| Spodoptera frugiperda | Lebocin-2 homolog | Noctuoidea Lebocins | nih.govnih.gov |
| Heliothis virescens | Heliocin (Lebocin-like) | Noctuoidea Lebocins | nih.govbioone.org |
| Samia cynthia | Lebocin homolog | Saturniidae Lebocins | nih.gov |
| Antheraea mylitta | Lebocin-1 and -2 | Saturniidae Lebocins | nih.gov |
Conservation and Divergence of Precursor Sequences Across Insect Orders
The precursor sequences of lebocins, including Lebocin-4, exhibit a pattern of conserved domains interspersed with regions of high variability, particularly when compared across different insect families and orders. nih.gov Lebocin precursors typically consist of a signal peptide, a pro-segment, and the mature peptide sequence. researchgate.netresearchgate.net
The pro-segment of lebocin precursors shows a notable degree of conservation, especially in the N-terminal region, across various lepidopteran species. nih.govresearchgate.net This region often contains conserved motifs, such as the RXXR cleavage sites, which are recognized by processing enzymes to release the mature active peptides. nih.govnih.gov The conservation of these cleavage sites suggests a common mechanism for the post-translational processing of lebocin precursors in Lepidoptera. nih.gov
In contrast, the C-terminal region, which often contains the mature lebocin peptide, displays significant divergence in both length and sequence. nih.gov This rapid evolution in the active peptide region is a hallmark of AMPs and is likely driven by the co-evolutionary arms race between the insect host and its pathogens. nih.gov For example, while the pro-segment of M. sexta lebocin shows significant similarity to its homologs in other lepidopterans, the C-terminal repetitive region is highly variable. nih.gov
Table 2: Sequence Conservation and Divergence of Lebocin Precursor Orthologs This interactive table provides a comparative view of the sequence features of this compound and its orthologs, highlighting conserved and variable regions.
| Species | Ortholog/Homolog | Pro-segment Identity to B. mori this compound | Mature Peptide Region Characteristics | Supporting References |
| Bombyx mori | This compound | 100% | Contains the 32-amino acid mature Lebocin-4 peptide. | nih.govgenome.jp |
| Manduca sexta | Lebocin-A precursor | ~64% | Contains multiple copies of a variable 27-residue repeat instead of a single mature peptide. | nih.govnih.gov |
| Spodoptera frugiperda | Lebocin-2 homolog | ~64-70% | Sequence and length variation in the C-terminal region. | nih.gov |
| Heliothis virescens | Heliocin precursor | ~72% | Contains a 22-amino acid mature heliocin peptide. | nih.govbioone.org |
| Samia cynthia | Lebocin homolog | ~78% | Significant divergence in the mature peptide region compared to B. mori. | nih.gov |
Evolutionary Pressures Shaping Lebocin Precursor Diversity
The diversity observed in lebocin precursors, including Lebocin-4, is shaped by strong evolutionary pressures, primarily from the constant threat of microbial pathogens. nih.gov The rapid evolution of the mature peptide region is indicative of positive selection, where novel mutations that enhance antimicrobial efficacy against evolving pathogens are favored. nih.gov This dynamic co-evolutionary relationship drives the diversification of AMPs, allowing insects to maintain a robust defense against a wide array of microbes. nih.gov
The pressure to maintain broad-spectrum antimicrobial activity while also developing specificity against particular pathogens can lead to the expansion of AMP gene families. The presence of multiple lebocin genes in species like Bombyx mori and Manduca sexta suggests that different paralogs may have evolved to target different microbial threats or to be expressed in different tissues or developmental stages. nih.govunipd.it
Furthermore, the conservation of the pro-segment and processing sites suggests a functional constraint on these regions. nih.gov Proper processing of the precursor is essential for the activation of the mature peptide, and therefore, mutations in these regions are likely to be deleterious and selected against. This balancing act between conservation of essential processing elements and diversification of the active peptide is a key feature of lebocin evolution.
Gene Duplication and Functional Diversification Events
Gene duplication is a major driver of evolution for the lebocin gene family. nih.govnih.gov The presence of multiple lebocin genes, often in clusters within the genome, is strong evidence for their origin through gene duplication events. nih.govnih.gov In Bombyx mori, the lebocin genes, including Lebocin-4, form a multigene family, suggesting that they arose from a common ancestral gene through duplication. nih.govunipd.it Similarly, Manduca sexta possesses multiple lebocin genes that form clusters, indicative of tandem duplication. nih.gov
Following gene duplication, the resulting paralogs can undergo functional diversification. This can manifest in several ways:
Subfunctionalization: The ancestral functions of the gene are partitioned between the duplicates. For example, different lebocin paralogs might be expressed in different tissues (e.g., fat body vs. midgut) or at different developmental stages, providing a more specialized and controlled immune response. nih.gov
Neofunctionalization: One of the duplicated genes acquires a novel function, while the other retains the original function. A new lebocin paralog might evolve to be effective against a new class of pathogens or acquire a role outside of immunity.
Divergence in Antimicrobial Spectrum: Different lebocin paralogs may evolve to have different potencies and spectra of activity against various microbes. nih.gov
The study of lebocin-related proteins in Manduca sexta provides a clear example of diversification. The single lebocin gene in this species encodes multiple precursors through alternative splicing, which are then processed into several different bioactive peptides with varying antimicrobial activities. nih.govnih.gov This demonstrates how both gene duplication and alternative processing of a single gene can lead to a diverse arsenal (B13267) of antimicrobial effectors from a limited set of genetic material. The functional divergence among lebocin paralogs in the silkworm, where different family members show varied antimicrobial activities, further supports this concept. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Specific Intracellular Convertases and Their Regulation
A pivotal, yet unresolved, aspect of lebocin (B1576198) precursor biology is the precise identity of the proteases responsible for their maturation. It is widely postulated that processing occurs at specific RXXR motifs, a hallmark of cleavage by proprotein convertases (PCs), a family of serine endoproteases. nih.govnih.gov In Manduca sexta, for instance, three such RXXR motifs have been identified in the pro-segment of a lebocin-related precursor, suggesting a multi-step cleavage process. nih.gov Similarly, lebocin precursors in other lepidopteran insects contain conserved RXXR sites. nih.gov
However, the specific convertases that recognize and cleave these sites within the cell's secretory pathway have not been experimentally identified. Future research must aim to:
Identify the specific proprotein convertase(s) (e.g., furin, PC2) involved in processing the Lebocin-4 precursor.
Investigate the tissue-specific expression and regulation of these convertases in immunologically relevant tissues like the fat body and hemocytes.
Determine how the activity of these convertases is regulated following an immune challenge, which could represent a critical control point in the production of mature lebocin peptides.
Uncovering the specific enzymes will be crucial for understanding how the host orchestrates the release of active peptides from the inactive precursor.
Comprehensive Mapping of All Functional Peptides Derived from the Precursor
Research on a lebocin-related gene in Manduca sexta has provided compelling evidence that a single precursor can generate multiple, distinct peptides with varied biological activities. nih.govnih.gov This "one precursor, multiple peptides" model was validated by identifying several of the predicted peptides directly from larval hemolymph. nih.govnih.gov However, the full repertoire of peptides that can be generated, particularly from complex precursors containing numerous nucleotide repeats, is far from being completely mapped. nih.govmdpi.com
For example, analysis of a M. sexta precursor led to the synthesis and testing of four distinct peptides, revealing a spectrum of activity: one was broadly antibacterial, another was inactive, a third was weakly active, and a fourth, derived from the repeat region, was also inactive in the tested assays. nih.govnih.gov This highlights the functional diversity encoded within a single precursor.
Future investigations should focus on:
Utilizing advanced peptidomics and mass spectrometry to comprehensively identify all cleavage products generated from the this compound in vivo after various immune stimuli. nih.gov
Systematically synthesizing and characterizing the biological activity of each potential peptide fragment, including those from variable repeat regions.
Exploring the potential for alternative processing pathways that could yield different sets of peptides under different physiological or pathological conditions.
Table 1: Identified Peptides from a Manduca sexta Lebocin-related Precursor and Their Activities
| Peptide | Predicted Location/Origin | Bioactivity | Reference |
|---|---|---|---|
| Peptide 1 | N-terminal pro-segment | Active against Gram-positive and Gram-negative bacteria | nih.govnih.gov |
| Peptide 2 | Pro-segment | Inactive against tested bacteria | nih.govnih.gov |
| Peptide 3 | Pro-segment | Inactive (but a variant with a C-terminal Arg showed weak activity) | nih.govnih.gov |
| Peptide 4 | 81-bp repeat region | Inactive against tested bacteria | nih.govnih.gov |
Detailed Mechanistic Studies of Precursor Processing Regulation in Response to Different Pathogens
The expression of lebocin genes is clearly and robustly induced in response to microbial challenges. nih.govnih.gov Studies in Bombyx mori and M. sexta show significant upregulation of lebocin mRNA in the fat body and/or hemocytes following injection with bacteria like E. coli or even yeast. nih.govnih.govcore.ac.uk This transcriptional activation is a hallmark of the insect innate immune response. researchgate.net
What remains unknown is whether the post-translational processing of the precursor is also differentially regulated depending on the nature of the invading pathogen. It is plausible that different pathogens (e.g., Gram-negative bacteria vs. Gram-positive bacteria vs. fungi) could trigger distinct host signaling pathways that modulate the activity or specificity of the proprotein convertases. This could lead to:
A tailored cleavage pattern of the this compound.
The generation of a specific cocktail of peptides optimized for the particular threat.
Varying rates of processing to control the concentration of active peptides in the hemolymph.
Future work should investigate precursor cleavage patterns in response to a diverse panel of pathogens to determine if such a sophisticated regulatory layer exists.
Role of Precursor Glycosylation and Other Modifications in Processing and Activity
Post-translational modifications are critical for the function of many immune proteins, and lebocins are no exception. Lebocins are known to be proline-rich glycopeptides, and O-glycosylation has been shown to be essential for the antimicrobial activity of the mature peptides. mdpi.commdpi.comentomoljournal.com For example, lebocins isolated from Bombyx mori are glycosylated at a specific threonine residue, and this modification is critical for their antibacterial function. nih.gov
While the importance of glycosylation for the final active peptide is established, its role at the precursor stage is a significant unanswered question. Future research should explore:
Whether the glycosylation of the this compound itself influences its processing. For instance, could glycan chains affect the accessibility of the RXXR cleavage sites to convertases?
How glycosylation patterns on the precursor might differ in response to various immune challenges.
The presence and functional significance of other potential post-translational modifications on the precursor, such as phosphorylation or amidation, and their impact on both processing and the activity of the resulting fragments.
Understanding these modifications is essential for a complete picture of how the precursor is handled by the cell and processed into its final active forms.
Investigation of Non-Antimicrobial Functions of Lebocin Precursors or their Fragments
A fascinating finding from the analysis of processed lebocin precursors is that not all resulting peptides exhibit direct antimicrobial activity. nih.govnih.gov This strongly suggests that the precursor may be a source of peptides with diverse biological functions beyond simply killing microbes. The inactive fragments could be evolutionary remnants, or they could possess novel, as-yet-undiscovered roles in the immune response.
Potential non-antimicrobial functions that warrant investigation include:
Immune Signaling: Fragments could act as signaling molecules, modulating the activity of immune cells or triggering other defense pathways.
Opsonization or Agglutination: Some peptides might bind to pathogens, marking them for phagocytosis or causing them to clump together, as has been observed with a synthetic peptide from a M. sexta lebocin precursor which caused agglutination of E. coli cells. nih.gov
Synergistic Activity: Peptides may act synergistically, enhancing the activity of other antimicrobial peptides like cecropins. jst.go.jp A peptide from a Galleria mellonella lebocin precursor was found to be anionic and was hypothesized to play a role other than direct killing. unl.pt
Wound Healing or Tissue Repair: Some fragments could be involved in processes that follow the clearance of an infection.
Targeted studies are needed to screen the "inactive" peptides for these and other potential biological activities.
Development of Advanced In Vitro and In Vivo (Non-Human) Models for Precursor Studies
Studying the intricate, multi-step processing of a large precursor protein presents significant technical challenges. Attempts at recombinant expression of a full-length lebocin precursor in systems like E. coli or insect cells have been reported as unsuccessful, hindering in vitro analysis. nih.gov Furthermore, the complexity of the in vivo environment, with multiple proteases present in the hemolymph, makes it difficult to isolate the specific events of precursor processing. nih.gov
To overcome these hurdles, the development of more sophisticated research models is essential. Future efforts should be directed towards:
Advanced In Vitro Cleavage Assays: Developing cell-free systems containing purified, candidate proprotein convertases and recombinant this compound to definitively map cleavage sites.
Engineered Insect Cell Lines: Creating stable insect cell lines (e.g., from Spodoptera frugiperda or Bombyx mori) that allow for the inducible expression of the this compound. These systems could be used to study processing in a controlled cellular context.
Transgenic Non-Human Models: Developing transgenic insects (e.g., Drosophila melanogaster or even knocking down specific convertases in the native lepidopteran species) to study the consequences of altered precursor processing in a whole-organism context.
These advanced models will be indispensable for dissecting the molecular mechanisms of this compound processing and function with the required precision.
Q & A
Q. What experimental methodologies are recommended for initial characterization of Lebocin-4 precursor's structural and functional properties?
Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure and purity. Functional assays, such as antimicrobial activity tests, should use standardized protocols (e.g., broth microdilution for MIC determination) with appropriate controls. Ensure reproducibility by repeating experiments across independent replicates and validating results against known benchmarks .
Q. How can researchers design a robust study to assess this compound's bioactivity in vitro?
Adopt a tiered approach:
- Primary screening : Use high-throughput assays (e.g., fluorescence-based enzymatic inhibition) to identify potential targets.
- Secondary validation : Apply dose-response curves and time-kill kinetics to quantify efficacy.
- Controls : Include positive/negative controls and solvent-only groups to rule out artifacts. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .
Q. What criteria should guide the selection of cell lines or model organisms for studying this compound?
Prioritize models with biological relevance to the compound's hypothesized function (e.g., immune cells for antimicrobial peptides). For mammalian studies, use immortalized cell lines (e.g., RAW 264.7 macrophages) for consistency. Document species-specific metabolic pathways that may influence compound activity .
Q. How should researchers address variability in this compound synthesis across batches?
Standardize synthesis protocols with strict quality control:
- Analytical consistency : Use HPLC to verify purity (>95%) and track batch-to-batch variability.
- Stability testing : Monitor degradation under storage conditions (temperature, pH) via accelerated aging studies.
- Documentation : Report synthesis details (e.g., solvent ratios, reaction times) to enable replication .
Q. What statistical approaches are essential for analyzing this compound's dose-dependent effects?
Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism of action be resolved?
Perform orthogonal assays to cross-validate findings:
- Biophysical techniques : Surface plasmon resonance (SPR) to measure binding kinetics.
- Genetic knockdowns : CRISPR/Cas9 to silence putative target genes and observe phenotypic changes.
- Meta-analysis : Systematically compare results across studies, accounting for variables like assay conditions or model systems .
Q. What strategies optimize this compound's stability in complex biological matrices (e.g., serum)?
Conduct stability assays in physiologically relevant media (e.g., fetal bovine serum) with LC-MS/MS quantification. Explore formulation additives (e.g., protease inhibitors, liposomal encapsulation) and assess their impact on bioactivity .
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives?
Use rational design or combinatorial chemistry to generate analogs. Test derivatives in parallel using functional assays and correlate activity with structural features (e.g., hydrophobicity, charge distribution). Apply machine learning tools to predict SAR trends from empirical data .
Q. What methodologies validate this compound's specificity toward its proposed molecular targets?
Combine competitive binding assays (e.g., fluorescence polarization) with proteomic profiling (e.g., affinity purification coupled to mass spectrometry). Cross-reference results with databases like STRING to identify off-target interactions .
Q. How should longitudinal studies on this compound's efficacy in chronic infection models be designed?
Implement blinded, randomized trials in animal models with:
- Endpoint diversity : Measure microbial load, host immune markers, and histopathology.
- Ethical compliance : Adhere to ARRIVE guidelines for preclinical reporting, including sample size justification and humane endpoints.
- Data transparency : Share raw datasets and analysis scripts via repositories like Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
